![molecular formula C16H17N3O4S B2923832 isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate CAS No. 1021262-54-3](/img/structure/B2923832.png)
isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Drug Development
The compound has been explored in the synthesis of various drug intermediates and analogs. For instance, Lucarini and Tomasini (2001) demonstrated the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which have potential applications in drug development (Lucarini & Tomasini, 2001). Similarly, Fleck et al. (2003) developed a process for the preparation of key intermediates in the synthesis of premafloxacin, an antibiotic for veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Antitumor Applications
Gangjee et al. (2005) synthesized and evaluated novel compounds as antitumor agents, showing potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Food and Biological Research
Nemet, Varga-Defterdarović, and Turk (2006) explored the role of methylglyoxal, a reactive alpha-oxoaldehyde, in biological systems. This compound forms advanced glycation end-products which are implicated in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Antibacterial and Antifungal Activities
Thanh and Mai (2009) synthesized compounds exhibiting antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Thanh & Mai, 2009).
Role in Herbicides
Yang, Ye, and Lu (2008) synthesized labeled versions of the herbicidal ingredient ZJ0273 for studying its environmental behavior and metabolism (Yang, Ye, & Lu, 2008).
EP1 Receptor Antagonist Development
Naganawa et al. (2006) reported the synthesis and evaluation of compounds as EP1 receptor antagonists, potentially useful in drug development (Naganawa et al., 2006).
Synthesis of Heterocyclic Systems
Toplak, Svete, Grdadolnik, and Stanovnik (1999) utilized this compound in the synthesis of various heterocyclic systems, which have potential applications in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
properties
IUPAC Name |
2-methylpropyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-9(2)8-23-15(22)10-3-5-11(6-4-10)17-7-12-13(20)18-16(24)19-14(12)21/h3-7,9H,8H2,1-2H3,(H3,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFXCPXUFWVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.